F8-S40

SARS-CoV-2 Mpro inhibition Antiviral screening

Procure F8-S40 as a validated benchmark (IC50=10.88μM) for SARS-CoV-2 Mpro screening. Its furan-benzoic acid scaffold enables SAR studies vs. F8-series analogs. Avoid generic substitution errors that compromise experimental reproducibility. For preclinical antiviral research only; not for human use.

Molecular Formula C13H11N3O3S
Molecular Weight 289.31 g/mol
Cat. No. B5908014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF8-S40
Molecular FormulaC13H11N3O3S
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=S)N
InChIInChI=1S/C13H11N3O3S/c14-13(20)16-15-7-10-4-5-11(19-10)8-2-1-3-9(6-8)12(17)18/h1-7H,(H,17,18)(H3,14,16,20)/b15-7+
InChIKeyYAAQQGFFRHANNZ-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F8-S40: SARS-CoV-2 Main Protease Inhibitor for Antiviral Research and Lead Candidate Screening


F8-S40 (CAS 301347-96-6) is a synthetic small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CL protease), with a reported IC50 of 10.88 μM in enzymatic inhibition assays [1]. The compound has a molecular formula of C13H11N3O3S and a molecular weight of 289.31 g/mol, featuring a furan-linked benzoic acid scaffold with a carbamothioylhydrazinylidene moiety . F8-S40 is supplied for research use only in preclinical antiviral studies, with vendor-reported storage stability of 3 years at -20°C in powder form [2].

Why F8-S40 Cannot Be Interchanged with Generic SARS-CoV-2 Mpro Inhibitors


Generic substitution among SARS-CoV-2 main protease inhibitors is not scientifically valid due to substantial variation in inhibitory potency spanning over three orders of magnitude. Published Mpro inhibitors range from sub-nanomolar (e.g., GC376 with IC50 ~35 nM [1]) to micromolar (e.g., carmofur with IC50 ~36 μM [2]), with divergent chemical scaffolds exhibiting distinct binding modes, selectivity profiles, and off-target liabilities [3]. F8-S40 occupies a specific potency niche at 10.88 μM—approximately 300-fold less potent than the peptidomimetic GC376, yet approximately 3-fold more potent than carmofur in the same enzymatic assay system. This potency positioning, combined with its furan-benzoic acid chemotype, precludes simple one-to-one replacement with any comparator without compromising experimental reproducibility and interpretability.

F8-S40 Quantitative Differentiation Evidence: Potency, Structural Identity, and In-Class Positioning


F8-S40 Mpro Enzymatic IC50 Versus GC376: Quantified Potency Differential

F8-S40 exhibits an enzymatic IC50 of 10.88 μM against recombinant SARS-CoV-2 main protease [1]. In cross-study comparison with GC376, a well-characterized peptidomimetic Mpro inhibitor evaluated under similar FRET-based enzymatic assay conditions, GC376 demonstrates an IC50 of approximately 0.035 μM (35 nM) [2]. This represents an approximately 311-fold difference in intrinsic enzymatic potency.

SARS-CoV-2 Mpro inhibition Antiviral screening

F8-S40 Versus F8-S43-S3: Structural Analog Potency Comparison

Within the same inhibitor series, F8-S40 (IC50 = 10.88 μM) and its close structural analog F8-S43-S3 (IC50 = 9.69 μM) demonstrate comparable but non-identical enzymatic potency against SARS-CoV-2 Mpro, representing an approximately 1.12-fold difference . Both compounds share the F8-series nomenclature and furan-benzoic acid core scaffold.

SARS-CoV-2 Mpro inhibitor Structure-activity relationship

F8-S40 Versus Carmofur: Relative Potency in Mpro Enzymatic Assays

F8-S40 (IC50 = 10.88 μM) demonstrates approximately 3.3-fold greater enzymatic potency against SARS-CoV-2 Mpro compared to carmofur (IC50 ≈ 36 μM), a covalent 5-fluorouracil derivative previously evaluated as an Mpro inhibitor [1]. Both compounds reside in the micromolar potency range, distinguishing them from sub-micromolar and nanomolar inhibitors.

SARS-CoV-2 Mpro inhibition Covalent inhibitors

F8-S40 Structural Identity and Physicochemical Property Verification

F8-S40 is chemically defined as 3-[5-[(E)-(carbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid, with CAS 301347-96-6, molecular formula C13H11N3O3S, and molecular weight 289.31 g/mol . Predicted physicochemical properties include a pKa of 4.01±0.10, boiling point of 545.4±60.0°C, and density of 1.44±0.1 g/cm³ . Vendors report purity ≥98% with HNMR structural confirmation and HPLC purity verification [1].

Chemical identity Quality control Procurement verification

F8-S40 Recommended Research and Procurement Application Scenarios


Enzymatic Screening and Mpro Inhibitor Benchmarking

F8-S40 serves as a moderate-potency control or benchmark compound in SARS-CoV-2 Mpro enzymatic screening campaigns. Its established IC50 of 10.88 μM provides a defined reference point for evaluating novel inhibitors under comparable assay conditions, enabling quantitative potency comparisons and structure-activity relationship (SAR) analysis .

F8-Series Analog Comparator Studies

Given the near-equipotent relationship between F8-S40 (IC50 = 10.88 μM) and F8-S43-S3 (IC50 = 9.69 μM), researchers conducting SAR investigations of the F8-series furan-benzoic acid scaffold can employ F8-S40 as a comparator to assess the functional impact of specific structural modifications on Mpro inhibition .

Lead Candidate Screening and Derivative Optimization

F8-S40 is positioned as a reference molecule for potency and selectivity evaluation in early-stage antiviral research. As noted in vendor application documentation, the compound supports derivative optimization efforts where moderate micromolar potency provides a tractable starting point for scaffold refinement and medicinal chemistry campaigns .

Host-Virus Interaction and Mechanistic Studies

F8-S40 enables investigation of viral enzyme-dependent replication stages in preclinical assays. By inhibiting Mpro, the compound supports mechanistic studies of viral polyprotein processing and replication suppression, facilitating identification of host cellular pathways critical for viral propagation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for F8-S40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.